

Comparative Guide to Commercially Available BLT1 Antibodies for Cross-Reactivity Assessment

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Compound of Interest

Compound Name: BLT-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available antibodies targeting the Leukotriene B4 receptor 1 (BLT1), a crucial G-protein coupled receptor involved in inflammatory responses. The selection of a highly specific and validated antibody is paramount for accurate and reproducible experimental outcomes in both basic research and drug development. This document summarizes the performance of various BLT1 antibodies, details experimental protocols for their validation, and provides visual workflows to aid in experimental design.

BLT1 Antibody Vendor Information

A critical aspect of antibody selection is the initial information provided by the vendor. The following table summarizes key details for BLT1 antibodies from several suppliers. Researchers are encouraged to visit the supplier websites for the most up-to-date information and validation data.

Vendor	Catalog Number	Host Species	Clonality	Immunogen	Validated Applications	Species Reactivity
Thermo Fisher Scientific	ALR-001-200UL	Rabbit	Polyclonal	Peptide corresponding to amino acid residues 168-181 of human LTB4R (2nd extracellular loop)[1]	Western Blot (WB), Flow Cytometry (Flow)[1]	Human[1]
Novus Biologicals	NBP2-27422	Rabbit	Polyclonal	A portion of amino acids 1-60 from human BLT1 (1st extracellular domain) [2]	Western Blot (WB), Immunohistochemistry (IHC), Flow Cytometry (Flow)[2]	Human, Chimpanzee (predicted) [2]
Cayman Chemical	10009383	Mouse	Monoclonal (Clone 7A8)	BLT1 receptor-expressing cells[3]	Flow Cytometry (FC)[3]	Mouse[3]
Biocompare	(Various)	Rabbit, Mouse	Polyclonal, Monoclonal	(Varies by product)	Immunohistochemistry (IHC), Western Blot (WB), Flow Cytometry (Flow),	Human, Mouse, Rat, and others[4]

Immunofluorescence (IF), and others[4]

Blue Tiger Scientific	(Various)	Rabbit, Mouse	Polyclonal, Monoclonal	(Varies by product)	(Varies by product)	Human, Mouse, Bovine[5] [6]
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Experimental Performance Data

While direct head-to-head comparative studies are limited in the public domain, individual product datasheets and publications provide evidence of antibody performance. The following is a summary of available data.

Note: The absence of data for a specific vendor or application does not necessarily indicate a lack of performance, but rather a lack of readily available, published comparative data.

Western Blotting (WB)

Vendor	Target Species	Cell/Tissue Lysate	Observed Band (kDa)	Notes
Thermo Fisher Scientific	Human	Jurkat, HL-60, THP-1 cell lysates[1]	Not specified	Specificity confirmed by peptide blocking[1]
Novus Biologicals	Human	Human muscle lysate[2]	Not specified	Specificity confirmed by immunizing peptide blocking[2]

Immunohistochemistry (IHC)

Vendor	Target Species	Tissue	Staining Pattern	Notes
Novus Biologicals	Human	Human liver[2]	Not specified	Paraffin-embedded tissue[2]
Biocompare listed	Human, Mouse, Rat	Spleen, various others[4]	Varies	Both paraffin-embedded and frozen sections[4]

Flow Cytometry (FC)

Vendor	Target Species	Cell Type	Key Finding
Cayman Chemical	Mouse	Mouse peripheral blood leukocytes[7]	Successfully stained Gr-1-positive granulocytes and F4/80-positive monocytes. Did not cross-react with human BLT1[7].
Pettersson A, et al. (2003)	Human	Human bone marrow and peripheral blood	Two novel monoclonal antibodies were used to map BLT1 expression on various hematopoietic cell lineages.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key applications.

Western Blotting Protocol for BLT1 Detection

- Sample Preparation:

- Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- Gel Electrophoresis:
 - Separate protein lysates on a 10% SDS-PAGE gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour at 4°C.
 - Confirm transfer efficiency by Ponceau S staining.
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary BLT1 antibody (diluted in blocking buffer as recommended by the vendor) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again as described above.
- Detection:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for BLT1 in Spleen Tissue

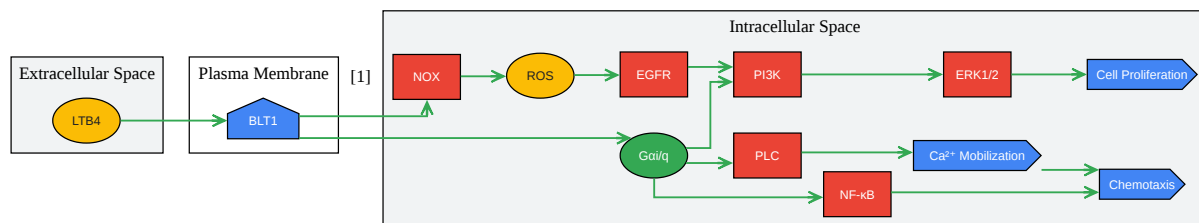
- Tissue Preparation:
 - Fix fresh spleen tissue in 10% neutral buffered formalin for 24 hours.
 - Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
 - Cut 4-5 μ m sections and mount on charged slides.
- Deparaffinization and Rehydration:
 - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.
- Staining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
 - Incubate with the primary BLT1 antibody overnight at 4°C.
 - Wash slides with PBS.
 - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
 - Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
- Dehydration and Mounting:
 - Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

Flow Cytometry Protocol for BLT1 Expression Analysis

- Cell Preparation:
 - Isolate single-cell suspensions from peripheral blood (using Ficoll-Paque) or spleen (by mechanical dissociation and red blood cell lysis).
 - Wash cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
 - Adjust cell concentration to 1×10^6 cells/100 μ L.
- Staining:
 - Block Fc receptors with an anti-CD16/32 antibody for 10 minutes on ice.
 - Add the fluorochrome-conjugated primary BLT1 antibody at the predetermined optimal concentration.
 - Incubate for 30 minutes on ice in the dark.
 - (Optional) Add other cell surface marker antibodies for multi-color analysis.
 - Wash the cells twice with FACS buffer.
- Data Acquisition and Analysis:
 - Resuspend cells in FACS buffer.
 - Acquire data on a flow cytometer, collecting at least 10,000-50,000 events in the live-cell gate.
 - Analyze the data using appropriate software, gating on the cell population of interest to determine the percentage of BLT1-positive cells and their mean fluorescence intensity.

Mandatory Visualizations

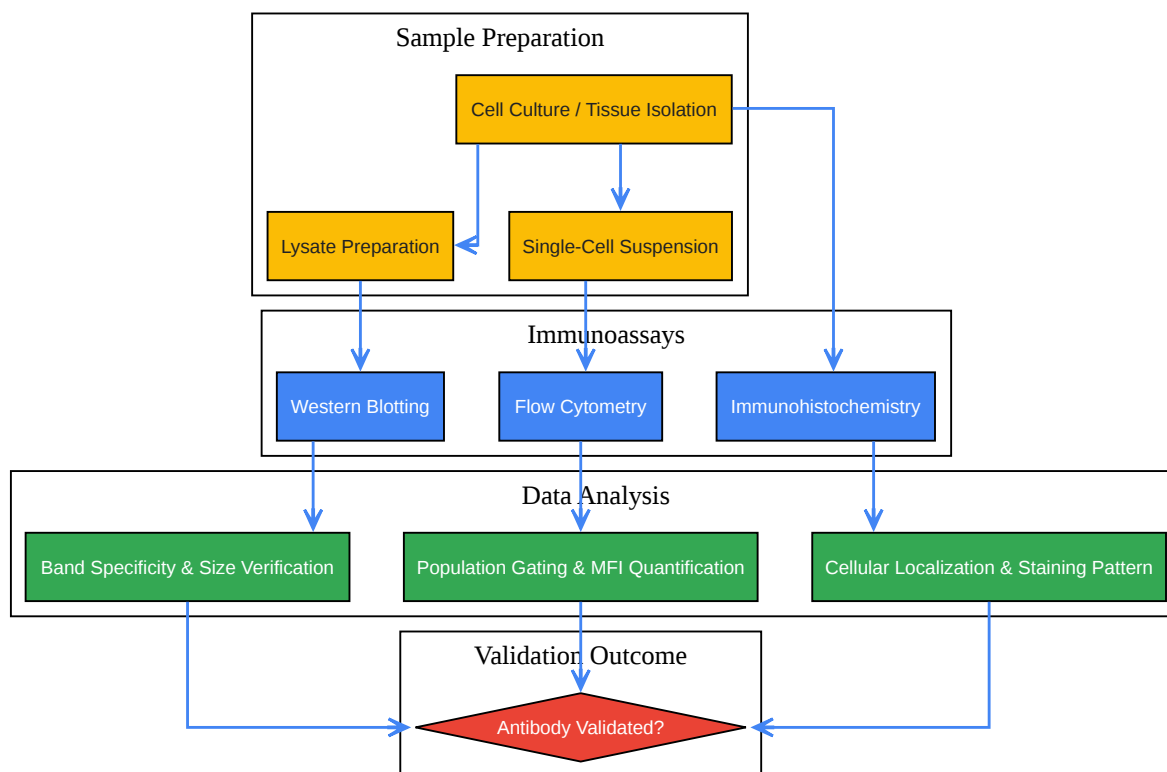
BLT1 Signaling Pathway



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Caption: BLT1 receptor signaling cascade upon LTB4 binding.

Experimental Workflow for Antibody Validation



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Caption: General workflow for validating BLT1 antibody specificity.

In conclusion, the selection of a BLT1 antibody requires careful consideration of the intended application and the available validation data. While a direct comparative cross-reactivity study across all vendors is not currently available, researchers can make informed decisions by examining the immunogen sequence, the validation data provided by the supplier, and any available publications. It is strongly recommended that each laboratory performs its own validation experiments using the protocols outlined in this guide to ensure the antibody's specificity and performance in their specific experimental context.

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